molecular formula C25H25N4NaO7S B12761423 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,2-dihydro-2-oxo-6-(1-propenyl)-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta(S*)))- CAS No. 96593-30-5

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,2-dihydro-2-oxo-6-(1-propenyl)-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta(S*)))-

Cat. No.: B12761423
CAS No.: 96593-30-5
M. Wt: 548.5 g/mol
InChI Key: AIIMPFLXEKBILU-OUBUBPDHSA-M
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Description

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,2-dihydro-2-oxo-6-(1-propenyl)-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta(S*)))- is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the carboxylic acid group via oxidation reactions.
  • Attachment of the pyridinyl and hydroxyphenyl groups through substitution reactions.
  • Final steps involving the introduction of the monosodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. Its interactions with biological molecules such as proteins and nucleic acids can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets can lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can enhance the performance of industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic structures with functional groups such as carboxylic acids, pyridinyl groups, and hydroxyphenyl groups. Examples include:

  • 4-Thia-1-azabicyclo(3.2.0)heptane derivatives.
  • Pyridinyl-substituted bicyclic compounds.
  • Hydroxyphenyl-substituted bicyclic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its monosodium salt form. This unique structure may confer specific properties and activities that distinguish it from other similar compounds.

Properties

CAS No.

96593-30-5

Molecular Formula

C25H25N4NaO7S

Molecular Weight

548.5 g/mol

IUPAC Name

sodium;(2S,5S,6S)-6-[[2-(4-hydroxyphenyl)-2-[[2-oxo-6-[(E)-prop-1-enyl]-1H-pyridine-3-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C25H26N4O7S.Na/c1-4-5-13-8-11-15(19(31)26-13)20(32)27-16(12-6-9-14(30)10-7-12)21(33)28-17-22(34)29-18(24(35)36)25(2,3)37-23(17)29;/h4-11,16-18,23,30H,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,35,36);/q;+1/p-1/b5-4+;/t16?,17-,18-,23-;/m0./s1

InChI Key

AIIMPFLXEKBILU-OUBUBPDHSA-M

Isomeric SMILES

C/C=C/C1=CC=C(C(=O)N1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CC=CC1=CC=C(C(=O)N1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Origin of Product

United States

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